molecular formula C26H24N4O4 B3716752 Ethyl 5-[3-cyano-4-(4-methoxyanilino)pyridin-2-yl]oxy-1,2-dimethylindole-3-carboxylate

Ethyl 5-[3-cyano-4-(4-methoxyanilino)pyridin-2-yl]oxy-1,2-dimethylindole-3-carboxylate

Cat. No.: B3716752
M. Wt: 456.5 g/mol
InChI Key: SJOWEORQDOILNS-UHFFFAOYSA-N
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Description

Ethyl 5-[3-cyano-4-(4-methoxyanilino)pyridin-2-yl]oxy-1,2-dimethylindole-3-carboxylate is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-[3-cyano-4-(4-methoxyanilino)pyridin-2-yl]oxy-1,2-dimethylindole-3-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the indole core, followed by the introduction of the pyridine and aniline moieties. Key steps may include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-[3-cyano-4-(4-methoxyanilino)pyridin-2-yl]oxy-1,2-dimethylindole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert nitro groups to amines or to reduce double bonds.

    Substitution: Electrophilic or nucleophilic substitution reactions can be used to introduce new substituents on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are used under appropriate conditions (e.g., acidic or basic medium).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

Ethyl 5-[3-cyano-4-(4-methoxyanilino)pyridin-2-yl]oxy-1,2-dimethylindole-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 5-[3-cyano-4-(4-methoxyanilino)pyridin-2-yl]oxy-1,2-dimethylindole-3-carboxylate involves its interaction with specific molecular targets. These may include:

    Enzymes: The compound can inhibit or activate enzymes by binding to their active sites or allosteric sites.

    Receptors: It may act as an agonist or antagonist at various receptors, modulating cellular signaling pathways.

    DNA/RNA: The compound can intercalate into DNA or RNA, affecting transcription and translation processes.

Comparison with Similar Compounds

Ethyl 5-[3-cyano-4-(4-methoxyanilino)pyridin-2-yl]oxy-1,2-dimethylindole-3-carboxylate can be compared with other indole derivatives, such as:

    Indole-3-acetic acid: A plant hormone involved in growth regulation.

    Indomethacin: A nonsteroidal anti-inflammatory drug.

    Tryptophan: An essential amino acid and precursor to serotonin.

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and biological activity .

Properties

IUPAC Name

ethyl 5-[3-cyano-4-(4-methoxyanilino)pyridin-2-yl]oxy-1,2-dimethylindole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N4O4/c1-5-33-26(31)24-16(2)30(3)23-11-10-19(14-20(23)24)34-25-21(15-27)22(12-13-28-25)29-17-6-8-18(32-4)9-7-17/h6-14H,5H2,1-4H3,(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJOWEORQDOILNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OC3=NC=CC(=C3C#N)NC4=CC=C(C=C4)OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 5-[3-cyano-4-(4-methoxyanilino)pyridin-2-yl]oxy-1,2-dimethylindole-3-carboxylate
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Ethyl 5-[3-cyano-4-(4-methoxyanilino)pyridin-2-yl]oxy-1,2-dimethylindole-3-carboxylate
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Ethyl 5-[3-cyano-4-(4-methoxyanilino)pyridin-2-yl]oxy-1,2-dimethylindole-3-carboxylate
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Ethyl 5-[3-cyano-4-(4-methoxyanilino)pyridin-2-yl]oxy-1,2-dimethylindole-3-carboxylate
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Ethyl 5-[3-cyano-4-(4-methoxyanilino)pyridin-2-yl]oxy-1,2-dimethylindole-3-carboxylate
Reactant of Route 6
Ethyl 5-[3-cyano-4-(4-methoxyanilino)pyridin-2-yl]oxy-1,2-dimethylindole-3-carboxylate

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